2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy groups, a pyrrolidinone ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient catalyst recovery and recycling. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the pyrrolidinone ring may produce pyrrolidine derivatives.
Scientific Research Applications
2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has been explored for various scientific research applications:
Industry: The compound’s unique structural features make it useful in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response in cancer cells . The compound’s methoxy groups and pyrrolidinone ring play a significant role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the pyridine and pyrrolidinone moieties.
2,3,4-trimethoxybenzaldehyde: Similar methoxy substitution pattern but with an aldehyde group instead of the amide linkage.
Uniqueness
2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is unique due to its combination of methoxy groups, a pyrrolidinone ring, and a pyridine moiety. This structural complexity contributes to its diverse biological activities and potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-16-7-6-15(18(27-2)19(16)28-3)20(25)22-11-13-9-14(12-21-10-13)23-8-4-5-17(23)24/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLGPQWSUAKJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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